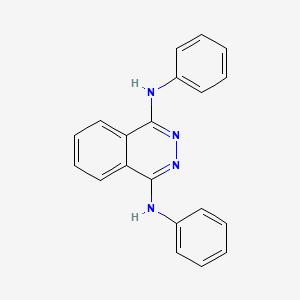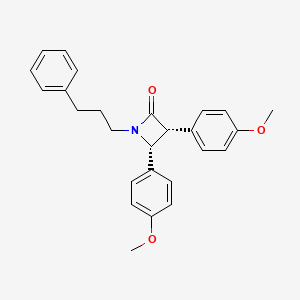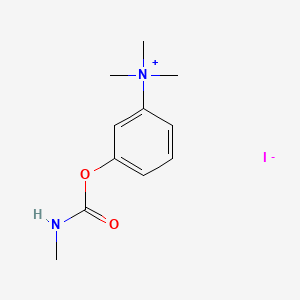
Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, iodide is a quaternary ammonium compound with the molecular formula C11H17IN2O2. It is known for its unique structure, which includes a phenyl ring substituted with a methylcarbamoyloxy group and a trimethylammonium group, paired with an iodide ion. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 3-(methylcarbamoyloxy)aniline with trimethylamine and methyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or acetone, under reflux conditions to ensure complete conversion to the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reaction mixture is typically purified through recrystallization or chromatography to obtain the desired quaternary ammonium iodide.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as hydroxide, chloride, or bromide ions.
Elimination Reactions: Under basic conditions, the compound can undergo Hofmann elimination to form an alkene and a tertiary amine.
Oxidation and Reduction: The phenyl ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or silver nitrate in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium hydroxide or potassium tert-butoxide in an organic solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of different quaternary ammonium salts.
Elimination: Formation of alkenes and tertiary amines.
Oxidation: Formation of phenolic or quinonoid compounds.
Wissenschaftliche Forschungsanwendungen
Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, iodide is used in various scientific research fields:
Chemistry: As a phase-transfer catalyst in organic synthesis.
Biology: In studies involving cell membrane permeability and ion transport.
Industry: Used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
Wirkmechanismus
The compound exerts its effects primarily through its quaternary ammonium structure, which allows it to interact with negatively charged biological membranes. This interaction can disrupt membrane integrity, leading to cell lysis in microbial organisms. The phenyl ring and carbamoyloxy group may also contribute to its binding affinity and specificity for certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyltrimethylammonium iodide
- Trimethylphenylammonium chloride
- Trimethylphenylammonium bromide
Uniqueness
Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, iodide is unique due to the presence of the methylcarbamoyloxy group, which imparts additional chemical reactivity and potential biological activity compared to other quaternary ammonium compounds. This makes it particularly useful in specialized applications where enhanced interaction with biological membranes is desired.
Eigenschaften
CAS-Nummer |
3983-39-9 |
|---|---|
Molekularformel |
C11H17IN2O2 |
Molekulargewicht |
336.17 g/mol |
IUPAC-Name |
trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;iodide |
InChI |
InChI=1S/C11H16N2O2.HI/c1-12-11(14)15-10-7-5-6-9(8-10)13(2,3)4;/h5-8H,1-4H3;1H |
InChI-Schlüssel |
MIAARRZWMRMHIS-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol](/img/structure/B14162827.png)

![N-[(1-methyl-2H-pyridin-2-yl)methyl]acetamide](/img/structure/B14162839.png)

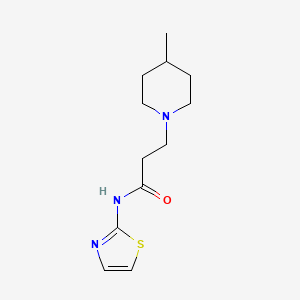
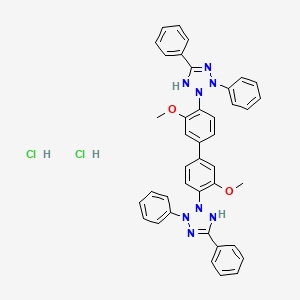
![Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14162868.png)
![N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methylbenzamide](/img/structure/B14162870.png)
![Cyclohexaneacetic acid, 4-[4-[[(4,6-dichloro-5-pyrimidinyl)carbonyl][2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans-](/img/structure/B14162872.png)
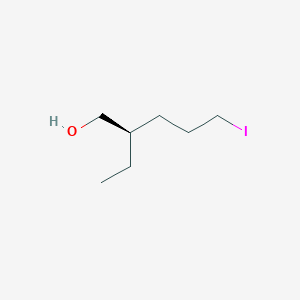
![N-[5-[(2-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B14162886.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-4-hydroxy-](/img/structure/B14162890.png)
